rac-Vestitone
Description
Significance within Isoflavonoid (B1168493) and Flavonoid Biochemistry
The primary significance of rac-Vestitone in biochemistry lies in its role as a central precursor in the biosynthesis of pterocarpan (B192222) phytoalexins, which are crucial for plant defense mechanisms. nih.gov Specifically, it is an intermediate in the formation of medicarpin (B1676140), an antimicrobial isoflavonoid phytoalexin. medkoo.com
The biosynthesis of this compound is a critical juncture in the broader flavonoid pathway. The general phenylpropanoid pathway produces p-coumaroyl-CoA, which serves as a precursor for various flavonoids. nih.gov A series of enzymatic reactions leads to the formation of isoflavones. The direct precursor to vestitone (B1219705) is 2'-hydroxyformononetin (B191511). researchgate.net
The conversion of 2'-hydroxyformononetin to the (3R)-vestitone enantiomer is catalyzed by the enzyme isoflavone (B191592) reductase (IFR). vulcanchem.comresearchgate.net Subsequently, another key enzyme, vestitone reductase (VR), acts on (3R)-vestitone in a stereospecific, NADPH-dependent manner to continue the biosynthetic pathway towards medicarpin. medkoo.comnih.gov Interestingly, while the enzymatic reaction produces (3R)-vestitone, the compound often exists as a racemic mixture in nature. vulcanchem.com The biosynthesis of these compounds, including the late stages involving vestitone, occurs in the cytosol of plant cells. researchgate.net
The regulation of the isoflavonoid pathway, and thus the production of this compound, is a complex process involving the coordinated expression of various transcription factors. nih.gov The presence and activity of enzymes like isoflavone reductase and vestitone reductase are often induced in response to biotic and abiotic stresses, such as fungal infection, highlighting the importance of this pathway in plant defense. researchgate.net
Historical Trajectory of this compound Research
Research into this compound is intrinsically linked to the broader study of isoflavonoids and their roles in plant biochemistry, particularly in leguminous plants like alfalfa (Medicago sativa) and various Dalbergia species. nih.govnih.gov Early research focused on identifying and characterizing the various secondary metabolites present in these plants. The identification of vestitone as a naturally occurring compound was a key step in this process. nih.govnih.gov
A significant portion of the research has been dedicated to elucidating the biosynthetic pathway of pterocarpan phytoalexins. This led to the identification of the crucial enzymes involved in the formation and conversion of vestitone. The discovery and characterization of isoflavone reductase (IFR) and vestitone reductase (VR) were pivotal moments in understanding the stereospecific reactions that govern this pathway. vulcanchem.comresearchgate.net
Early assumptions about a single "pterocarpan synthase" were later refined by research that identified the distinct roles of vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase in the conversion of vestitone to medicarpin. vulcanchem.com
More recent research has employed advanced analytical techniques, such as capillary electrophoresis, to develop enantiomeric assays for vestitone and related flavonoids. researchgate.net This has allowed for a more detailed investigation of the stereochemistry of these compounds in various plant species and transgenic organisms. researchgate.net Furthermore, crystallographic studies of enzymes like vestitone reductase have provided detailed insights into their structure and the molecular basis for their substrate specificity. nih.gov Genetic and transcriptomic analyses continue to unravel the complex regulatory networks that control the biosynthesis of this compound and other isoflavonoids in response to environmental cues. nih.govfrontiersin.org
Properties
CAS No. |
57462-46-1 |
|---|---|
Molecular Formula |
C₁₆H₁₄O₅ |
Molecular Weight |
286.28 |
Synonyms |
2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one; (±)-2’,7-Dihydroxy-4’-methoxyisoflavanone; (±)-Vestitone |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Isolation and Characterization from Plant Species
The isolation and characterization of rac-vestitone from plant sources follow established phytochemical procedures. The process typically begins with the extraction of plant material (e.g., leaves, roots) using solvents of varying polarities, such as methanol, ethanol, or chloroform. jocpr.com
A notable example is the isolation of vestitone (B1219705) from the leaves of sainfoin (Onobrychis viciifolia). In one study, vestitone was identified along with several other flavonoid and isoflavonoid (B1168493) derivatives after the leaves were inoculated with the fungus Helminthosporium carbonum. researchgate.netresearchgate.net This induced production highlights its role as a phytoalexin. The general workflow for its isolation involves:
Extraction: The plant tissue is harvested and extracted with a suitable solvent to create a crude extract.
Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography. This separates the complex mixture into simpler fractions based on the chemical properties of the constituents. jocpr.com
Purification: Fractions containing the compound of interest are further purified using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.netcwu.edu
Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and weight. cwu.edunih.gov The racemic nature of vestitone can be confirmed using chiral separation techniques like capillary electrophoresis. researchgate.net
In alfalfa (Medicago sativa), the enzymes responsible for the conversion of precursors to vestitone, such as isoflavone (B191592) reductase (IFR) and vestitone reductase (VR), have been purified and characterized. medkoo.comresearchgate.net These enzymes are found to be constitutively present in roots but are rapidly synthesized in leaves following fungal infection, indicating a localized defense response. researchgate.net
Interspecies Variations in this compound Presence
The occurrence and concentration of this compound vary significantly among different plant species and even between cultivars of the same species. Its distribution is primarily concentrated in the Fabaceae family, where isoflavonoid biosynthesis is a prominent metabolic pathway.
This compound has been identified in a range of genera, demonstrating its widespread, yet specific, distribution. For instance, it is found in forage legumes like alfalfa (Medicago sativa) and white clover (Trifolium repens), as well as in various tropical and temperate species such as those in the Dalbergia and Onobrychis genera. medkoo.comthegoodscentscompany.comnaturalproducts.netepdf.pub
Research on different cultivars of white clover (Trifolium repens) has shown significant variation in the concentrations of various flavonoids, suggesting that the genetic background of a plant plays a crucial role in the accumulation of these compounds. researchgate.net Similarly, studies comparing different legume species like Medicago truncatula and Lotus japonicus reveal distinct regulation and expression of genes in the isoflavonoid pathway, which would directly affect the production levels of intermediates like vestitone. nih.govnih.gov While vestitone is a central intermediate in medicarpin (B1676140) synthesis in alfalfa, the specific profiles of isoflavonoids can differ in other legumes like soybean or chickpea, which may prioritize the synthesis of other defense compounds. vulcanchem.comfrontiersin.org
The table below summarizes some of the plant species in which this compound or its enantiomers have been identified.
| Genus | Species | Common Name | Family |
| Dalbergia | Dalbergia parviflora | - | Fabaceae |
| Dalbergia | Dalbergia odorifera | Fragrant Rosewood | Fabaceae |
| Erythrina | Erythrina fusca | Purple Coral Tree | Fabaceae |
| Medicago | Medicago sativa | Alfalfa | Fabaceae |
| Medicago | Medicago rugosa | - | Fabaceae |
| Onobrychis | Onobrychis viciifolia | Sainfoin | Fabaceae |
| Trifolium | Trifolium repens | White Clover | Fabaceae |
This table is generated based on available data from multiple sources. nih.govnaturalproducts.netepdf.pubnaturalproducts.net
Biosynthetic Pathways and Metabolic Interconnections
Precursor Compounds within the Phenylpropanoid Pathway
The biosynthesis of rac-vestitone begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. nih.govoup.com This central intermediate serves as a branching point for numerous metabolic pathways, including the flavonoid and isoflavonoid (B1168493) pathways. oup.comnih.gov The key enzymes involved in this initial sequence are Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govoup.comnih.gov
The first committed step towards isoflavonoid synthesis involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. oup.com This chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone (B1672756), typically liquiritigenin (B1674857) in the case of vestitone (B1219705) biosynthesis. nih.govencyclopedia.pub Liquiritigenin is the direct precursor that enters the isoflavonoid-specific pathway. encyclopedia.pub The conversion of this flavanone into the isoflavonoid scaffold is a critical step, mediated by the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. encyclopedia.pubfrontiersin.org IFS catalyzes an aryl migration reaction, shifting the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring, thus forming a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.gov This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield an isoflavone, such as formononetin (B1673546), which is a central precursor for various phytoalexins. encyclopedia.pubfrontiersin.org
Table 1: Key Precursors and Enzymes in the Early Isoflavonoid Pathway
| Precursor Compound | Enzyme | Product |
|---|---|---|
| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid |
| Cinnamic Acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric Acid |
| p-Coumaric Acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |
| Naringenin Chalcone | Chalcone Isomerase (CHI) | Liquiritigenin |
| Liquiritigenin | Isoflavone Synthase (IFS) | 2,7,4'-Trihydroxyisoflavanone |
Enzymatic Transformations Leading to this compound
The direct precursor to vestitone is 2'-hydroxyformononetin (B191511). vulcanchem.comcore.ac.ukresearchgate.net This compound is generated from formononetin through the action of isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the B-ring. nih.govencyclopedia.pubnih.gov This hydroxylation is a prerequisite for the subsequent reduction step.
Isoflavone reductase (IFR) is a pivotal enzyme in the biosynthesis of pterocarpan (B192222) phytoalexins and is responsible for the creation of the first chiral center in the pathway leading to vestitone. nih.govcore.ac.uk It catalyzes the NADPH-dependent reduction of the double bond in the heterocyclic C-ring of 2'-hydroxyformononetin. nih.govvulcanchem.comcore.ac.uk This reaction stereospecifically produces (3R)-vestitone. vulcanchem.comcore.ac.ukresearchgate.net IFR is a member of the reductase-epimerase-dehydrogenase (RED) superfamily of proteins. nih.gov While the enzymatic reaction primarily yields the (3R)-enantiomer, the term "this compound" refers to the racemic mixture of (3R)- and (3S)-vestitone that is often found in plant tissues. vulcanchem.com The presence of the (3S)-enantiomer may arise from non-enzymatic racemization or the action of other enzymes under specific physiological conditions.
The (3R)-vestitone produced by IFR is a critical intermediate that can be further metabolized. vulcanchem.com The primary downstream product of vestitone in many legumes, such as alfalfa (Medicago sativa), is the phytoalexin medicarpin (B1676140). frontiersin.orgnih.govcore.ac.uk The conversion of vestitone to medicarpin involves a two-step process catalyzed by two distinct enzymes. core.ac.uk
First, vestitone reductase (VR) reduces (3R)-vestitone to (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). vulcanchem.comcore.ac.uk This reaction is highly stereospecific, with the enzyme exclusively acting on the (3R)-enantiomer of vestitone and showing no activity towards the (3S)-form. nih.govvulcanchem.comcore.ac.uk This specificity helps explain why this compound may accumulate, as only half of the racemic pool is utilized by this enzyme. vulcanchem.com
Second, DMI dehydratase (DMID) catalyzes the dehydration of DMI, which involves the closure of an ether ring to form the characteristic pterocarpan skeleton of (-)-medicarpin (also known as (6aR,11aR)-medicarpin). vulcanchem.comcore.ac.uk This two-enzyme mechanism, involving VR and DMID, was a correction of earlier hypotheses that suggested a single "pterocarpan synthase" was responsible for the entire conversion from vestitone to medicarpin. core.ac.uk
Table 2: Enzymatic Conversion of Vestitone to Medicarpin
| Substrate | Enzyme | Product |
|---|---|---|
| 2'-Hydroxyformononetin | Isoflavone Reductase (IFR) | (3R)-Vestitone |
| (3R)-Vestitone | Vestitone Reductase (VR) | 7,2'-Dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) |
Role of Isoflavone Reductase (IFR)
Regulation of Biosynthesis Pathways
The biosynthesis of this compound, as part of a plant's defense mechanism, is tightly regulated at multiple levels. This regulation ensures that these antimicrobial compounds are produced rapidly and locally in response to threats, while conserving metabolic energy when not needed.
The production of isoflavonoids is largely controlled by the coordinated transcriptional regulation of the biosynthetic genes. nih.govoup.com The expression of genes encoding key enzymes like PAL, CHS, IFS, and IFR is often upregulated in response to specific signals. nih.govresearchgate.net This regulation is mediated by various families of transcription factors (TFs), including MYB, bHLH, and WRKY proteins. nih.govmdpi.com For instance, specific R2R3-MYB transcription factors have been shown to activate the expression of genes in the general phenylpropanoid and isoflavonoid pathways. nih.gov In Lotus japonicus, the overexpression of a particular MYB factor (LjMYB14) led to the induction of at least 12 genes within these pathways. nih.gov These TFs act as master switches that can turn on the entire pathway in response to developmental cues or environmental stress. nih.gov
The synthesis of phytoalexins like vestitone and medicarpin is a classic example of an inducible defense response. researchgate.netjordan.im Production is strongly and rapidly induced upon perception of "elicitors," which are molecules that signal the presence of a potential pathogen or cellular damage. jordan.immdpi.com These elicitors can be of biotic origin, such as cell wall fragments from fungi (e.g., glucans from Phytophthora megasperma) or bacteria, collectively known as Pathogen-Associated Molecular Patterns (PAMPs). mdpi.comnih.gov They can also be endogenous molecules released from damaged plant cells, known as Danger-Associated Molecular Patterns (DAMPs). mdpi.com
Upon detection of these elicitors, a signal transduction cascade is initiated, often involving ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. mdpi.comiastate.edu This signaling ultimately leads to the activation of transcription factors and the subsequent upregulation of phytoalexin biosynthetic genes. iastate.edu In alfalfa cell cultures, for example, treatment with a yeast extract elicitor causes a rapid increase in the activities of IFR and VR, correlating with the accumulation of medicarpin. core.ac.ukresearchgate.net This inducible system allows the plant to mount a swift and potent chemical defense precisely when and where it is needed. researchgate.net
Environmental and Stress-Mediated Modulation
The production of this compound and other isoflavonoids is not static but is dynamically regulated by a variety of environmental cues and stressors, both biotic and abiotic. frontiersin.org This modulation is a key component of the plant's defense response.
Biotic Stress:
Pathogen Attack: Fungal and bacterial infections are potent inducers of isoflavonoid biosynthesis. nih.gov In alfalfa (Medicago sativa), for example, infection with pathogenic fungi leads to a significant accumulation of medicarpin, a downstream product of this compound. apsnet.org The expression of genes encoding key enzymes in the pathway, such as chalcone synthase (CHS) and isoflavone reductase (IFR), is rapidly upregulated upon fungal infection. nih.govresearchgate.net This induction is part of the plant's broader defense mechanism, leading to the production of phytoalexins, which are antimicrobial compounds. nih.gov
Abiotic Stress:
Wounding and Elicitors: Mechanical wounding and treatment with elicitors, such as yeast extract or methyl jasmonate, can also trigger the isoflavonoid pathway. nih.govtandfonline.com In alfalfa cell cultures, elicitor treatment leads to an approximately 3-fold increase in the activities of vestitone reductase and DMI dehydratase within six hours. nih.gov
Light: Light is a known regulator of flavonoid biosynthesis. Chalcone synthase (CHS), a pivotal entry-point enzyme, is induced by UV light. nih.gov
Nutrient Availability: The availability of nutrients can influence the production of secondary metabolites.
Salinity: Salt stress has been shown to increase the production of phenolic compounds, including flavonoids, in various plant species as a protective mechanism. mdpi.com
The regulation of the pathway under stress is complex, involving changes in gene expression orchestrated by transcription factors. nih.govfrontiersin.org For instance, MYB transcription factors are known to play a significant role in controlling the expression of genes in the phenylpropanoid and flavonoid pathways. nih.govfrontiersin.org The plant's response to stress involves a cascade of signals that ultimately activate the genes required for the synthesis of protective compounds like this compound and its derivatives. frontiersin.org
Subcellular Compartmentation of Biosynthetic Enzymes
The biosynthesis of flavonoids, including this compound, is a highly organized process with specific enzymes localized to particular subcellular compartments. This spatial organization is crucial for the efficient channeling of intermediates and the prevention of metabolic interference.
The initial steps of the phenylpropanoid pathway are generally associated with the cytoplasm and the cytoplasmic face of the endoplasmic reticulum (ER). nih.gov There is substantial evidence for the formation of multienzyme complexes, often referred to as "metabolons," that are anchored to the ER membrane. core.ac.uk These complexes are thought to facilitate the direct transfer of intermediates between sequential enzymes, a process known as metabolic channeling.
Key enzymes in the isoflavonoid pathway, such as isoflavone synthase (IFS), which is a cytochrome P450 enzyme, are known to be localized to the ER. core.ac.uk This anchoring to the ER is believed to be a nucleation point for the assembly of the isoflavonoid metabolon, bringing together other enzymes of the pathway. core.ac.uk
Immunolocalization studies in alfalfa have provided specific insights into the location of the later enzymes in the pathway leading from this compound. These studies have clearly demonstrated that both vestitone reductase (VR) and isoflavone reductase (IFR) are cytosolic enzymes. researchgate.net While some association of VR with ER membrane fragments was observed, sucrose (B13894) density gradient fractionation did not confirm a stable ER association, suggesting the majority of these enzymes are free in the cytosol. researchgate.net
The final products of the pathway, such as medicarpin-3-O-glucoside-6″-O-malonate, are often transported into the vacuole for storage. researchgate.net This sequestration in the vacuole prevents potential toxicity to the cell and serves as a reservoir of defense compounds that can be released upon cellular damage. tandfonline.comnih.gov The transport of flavonoids and their glycosides across the tonoplast (the vacuolar membrane) is an active process mediated by specific transporters. mdpi.com
Therefore, the biosynthesis of this compound and its subsequent metabolites involves a coordinated interplay between enzymes located on the ER and those in the cytosol, with the final products often being sequestered in the vacuole.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound and its Metabolites
| Enzyme | Abbreviation | Function | Subcellular Localization |
| Chalcone Synthase | CHS | Catalyzes the initial step of flavonoid biosynthesis. mdpi.com | Cytoplasm/ER nih.gov |
| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones. core.ac.ukmdpi.com | Cytoplasm/ER researchgate.net |
| Isoflavone Synthase | IFS | Catalyzes the B-ring migration to form 2-hydroxyisoflavanones. frontiersin.orgnih.gov | Endoplasmic Reticulum (ER) core.ac.uk |
| Isoflavone 2'-hydroxylase | I2'H | Hydroxylates formononetin at the 2' position. nih.gov | Endoplasmic Reticulum (ER) (presumed) |
| Isoflavone Reductase | IFR | Reduces 2'-hydroxyformononetin to (3R)-vestitone. vulcanchem.com | Cytosol researchgate.net |
| Vestitone Reductase | VR | Reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). vulcanchem.comresearchgate.net | Cytosol researchgate.net |
| DMI Dehydratase | DMID | Catalyzes the formation of (-)-medicarpin from DMI. vulcanchem.comresearchgate.net | Cytosol (presumed) |
Stereochemical Aspects and Enantiomeric Studies
The Racemic Nature of rac-Vestitone
This compound is an isoflavonoid (B1168493), a class of secondary metabolites found in plants, particularly in legumes. ontosight.aiencyclopedia.pubmdpi.com Its chemical structure is 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one. ontosight.aimedkoo.com The designation "rac" preceding its name indicates that it is a racemic mixture, composed of equal amounts of two enantiomers: (3R)-vestitone and (3S)-vestitone. ontosight.aivulcanchem.com These enantiomers are non-superimposable mirror images of each other, a property that arises from the chiral center at the C3 position of the chroman-4-one backbone. vulcanchem.com The racemic nature of vestitone (B1219705) is a direct consequence of its biosynthetic pathway, where enzymatic reactions can lead to the formation of both (3R) and (3S) forms. vulcanchem.com
Stereospecificity of Enzymes in Isoflavonoid Metabolism
The metabolism of this compound in plants is a highly stereospecific process, governed by enzymes that can distinguish between the (3R) and (3S) enantiomers. A key enzyme in this pathway is Vestitone Reductase (VR). vulcanchem.comresearchgate.net Research has shown that VR exhibits strict substrate stereospecificity, exclusively acting on the (3R)-vestitone enantiomer. medkoo.comvulcanchem.comresearchgate.netrhea-db.org This enzyme catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). vulcanchem.comresearchgate.net
The absolute specificity of Vestitone Reductase for (3R)-vestitone means that the (3S)-enantiomer is not metabolized by this enzyme and, as a result, can accumulate in plant tissues. vulcanchem.com This enzymatic selectivity is a critical factor in the biosynthesis of other downstream isoflavonoids, such as medicarpin (B1676140), a phytoalexin with antimicrobial properties. vulcanchem.comrhea-db.org The conversion of vestitone to medicarpin is now understood to be a two-step process involving two independent enzymes: Vestitone Reductase and DMI Dehydratase. researchgate.net This corrects earlier beliefs that a single "pterocarpan synthase" was responsible for the entire conversion. researchgate.net
Interestingly, while Vestitone Reductase in alfalfa (Medicago sativa) is specific for (3R)-vestitone, studies in other legumes like Lotus japonicus suggest the presence of a Vestitone Reductase that is stereospecific for (3S)-vestitone. encyclopedia.pubmdpi.com This highlights the diversity of enzymatic pathways in the plant kingdom.
**Table 1: Properties of Vestitone Reductase from *Medicago sativa***
| Property | Value | Source |
|---|---|---|
| Substrate Specificity | (3R)-vestitone | medkoo.comvulcanchem.comresearchgate.net |
| Cofactor | NADPH | medkoo.comvulcanchem.com |
| Product | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | vulcanchem.comresearchgate.net |
| Molecular Mass (SDS-PAGE) | 38 kDa | researchgate.net |
| Native Molecular Mass (Gel Filtration) | 34 kDa (monomer) | researchgate.net |
| Optimal pH | 6.0 | vulcanchem.comresearchgate.net |
| Optimal Temperature | 30°C | vulcanchem.comresearchgate.net |
| Kₘ for (3R)-vestitone | 45 µM | vulcanchem.comresearchgate.net |
| Kₘ for NADPH | 12 µM | vulcanchem.com |
Advanced Analytical Methodologies for Enantiomeric Resolution
The separation and analysis of the enantiomers of this compound are crucial for understanding its biosynthesis and metabolism. Advanced analytical techniques have been developed to achieve this enantiomeric resolution.
Capillary electrophoresis (CE) has proven to be a valuable tool for the enantiomeric separation of this compound. researchgate.netnih.gov This technique separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. To resolve enantiomers, which have identical physical properties in a non-chiral environment, chiral selectors are added to the running buffer.
In the case of this compound, cyclodextrins have been successfully employed as chiral selectors. researchgate.netnih.gov Research has shown that hydroxypropyl-β-cyclodextrin provides the best selectivity for the vestitone enantiomers. researchgate.netnih.gov The separation can be further optimized by the addition of organic modifiers, with acetonitrile (B52724) being particularly effective for improving the resolution of vestitone enantiomers. researchgate.netnih.gov A study developed an optimized running electrolyte composed of 2 mM hydroxypropyl-β-cyclodextrin, 20 mM hydroxypropyl-γ-cyclodextrin, and 25 mM borate (B1201080) at pH 10.0 with 10% v/v methanol, which achieved a resolution of 1.80 for the vestitone enantiomers in under 12 minutes. researchgate.netnih.gov
Table 2: Optimized Capillary Electrophoresis Conditions for Vestitone Enantiomer Resolution
| Parameter | Condition | Source |
|---|---|---|
| Chiral Selector for Vestitone | Hydroxypropyl-β-cyclodextrin | researchgate.netnih.gov |
| Organic Modifier | Acetonitrile | researchgate.netnih.gov |
| Optimized Electrolyte | 2 mM HP-β-CD, 20 mM HP-γ-CD, 25 mM borate, pH 10.0 | researchgate.netnih.gov |
| Methanol Concentration | 10% v/v | researchgate.netnih.gov |
| Resolution for Vestitone | 1.80 | researchgate.netnih.gov |
| Analysis Time | 12 minutes | researchgate.netnih.gov |
Chiral chromatography is another powerful method for separating enantiomers. irb.hrmdpi.comrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. irb.hrmdpi.com For the resolution of isoflavonoids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. irb.hrmdpi.com
In high-performance liquid chromatography (HPLC) with a chiral stationary phase, the (3S)-vestitone enantiomer has been observed to elute before the (3R)-vestitone enantiomer. researchgate.net The efficiency of the separation depends on the specific CSP, the mobile phase composition, and other chromatographic parameters. irb.hrmdpi.com These techniques are essential for obtaining enantiomerically pure samples for further biological and stereochemical studies. researchgate.netbeilstein-journals.org
Molecular Mechanisms of Action in Plant Defense Responses
rac-Vestitone as a Phytoalexin in Plant-Microbe Interactions
Phytoalexins are antimicrobial compounds synthesized de novo by plants at the site of pathogen attack. apsnet.org Their accumulation is a critical factor in determining the outcome of a plant-pathogen interaction. core.ac.ukscielo.br this compound is a precursor to other defense compounds and also possesses inherent antimicrobial properties, making it a central molecule in the plant's induced defense system.
The role of this compound in defending against fungal pathogens is well-documented, particularly in legume species like alfalfa (Medicago sativa) and the model legume Medicago truncatula. Upon infection by fungi or treatment with fungal elicitors (such as those derived from yeast cell walls), a cascade of enzymatic reactions is initiated, leading to the production of isoflavonoid (B1168493) phytoalexins. unt.edunih.gov
Key to this response is the synthesis of vestitone (B1219705) reductase (VR), an enzyme that catalyzes a step in the biosynthesis of the potent phytoalexin medicarpin (B1676140), for which this compound is a direct precursor. researchgate.net Studies have shown that VR proteins are not typically present in healthy leaf tissues but are rapidly synthesized upon fungal infection. researchgate.net In elicited cell cultures and infected leaves, the activity of enzymes in the isoflavonoid pathway increases, leading to the accumulation of medicarpin. apsnet.orgresearchgate.netpnas.org For example, in M. truncatula cell suspensions treated with a yeast elicitor, medicarpin levels increased 15-fold. pnas.org This demonstrates a direct link between fungal threat and the activation of the biosynthetic pathway involving this compound. The accumulation of these phytoalexins is often observed in a narrow zone of cells surrounding fungal lesions, effectively creating a chemical barrier to halt the pathogen's spread. researchgate.net
| Plant Model | Fungal Elicitor/Pathogen | Observed Response | Reference |
| Medicago sativa (alfalfa) | Fungal elicitor | Accumulation of medicarpin. apsnet.org | apsnet.org |
| Medicago sativa (alfalfa) | Fungal infection | Rapid synthesis of Vestitone Reductase (VR) protein in leaves. researchgate.net | researchgate.net |
| Medicago truncatula | Yeast Elicitor (YE) | 15-fold increase in medicarpin accumulation. pnas.org | pnas.org |
| Medicago truncatula | Phoma medicaginis | Induction of genes for Chalcone (B49325) Isomerase (CHI), Isoflavone (B191592) Reductase (IFR), and Vestitone Reductase (VR). researchgate.net | researchgate.net |
The involvement of this compound in the response to bacterial pathogens is more complex and appears to be regulated differently than the response to fungi. Phytoalexins are known to possess general antibacterial activity. scielo.brcabidigitallibrary.org However, studies investigating specific plant-bacterial interactions have yielded nuanced results regarding the accumulation of vestitone-derived compounds.
In an incompatible interaction between alfalfa leaves and the bacterium Pseudomonas syringae pv. pisi, researchers observed the accumulation of other flavonoids, such as 4',7-dihydroxyflavanone and 4',7-dihydroxyflavone, but surprisingly low levels of medicarpin. apsnet.orgresearchgate.net This occurred despite the accumulation of transcripts for enzymes in the isoflavonoid pathway, including isoflavone reductase (IFR). apsnet.orgresearchgate.net This suggests that even when the genetic machinery is activated, post-transcriptional regulation may prevent the final synthesis of medicarpin in response to certain bacteria. apsnet.orgresearchgate.net
Similarly, a study on Lotus japonicus showed that infection with P. syringae induced only a weak transcriptomic response, affecting a small number of genes that represent a common reaction to bacteria rather than a specific defense cascade leading to high levels of phytoalexins. frontiersin.orgnih.gov In contrast, the root pathogen Ralstonia solanacearum induced a much more pronounced and distinct pathogenic response in L. japonicus. frontiersin.orgnih.gov These findings indicate that the role of this compound in bacterial defense is highly specific to the particular host-pathogen interaction and may not be a universal response.
The defense role of isoflavonoids, including derivatives of this compound, extends to interactions with parasitic plants and nematodes. These interactions often involve complex signaling and the deployment of chemical defenses to deter the parasite.
Research has indicated that vestitol (B31614), a derivative of vestitone, may function as a chemical barrier against the parasitic plant Striga hermonthica. Isoflavonoids as a class are also implicated in the defense against plant-parasitic nematodes. oup.com For instance, the expression of isoflavone synthase, a key enzyme in the pathway, is elevated in response to cyst nematodes, suggesting a direct role for isoflavonoids in defense. oup.com The production of pterocarpan (B192222) phytoalexins derived from this pathway, such as medicarpin and maackiain, is a known defense strategy in legume roots against various microbial pathogens and is likely relevant in deterring parasitic organisms as well. researchgate.netoup.com
Responses to Bacterial Pathogens
Signal Transduction Cascades Regulating this compound Production
The production of this compound is not a constitutive process but is tightly regulated and initiated by a complex signal transduction network upon perception of a pathogen. This signaling cascade translates the external threat into an internal cellular response, culminating in the activation of defense-related genes. unt.edu
The process begins with the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors by plant cell surface receptors. nih.gov This recognition event triggers a series of rapid intracellular signals, including:
Ion Fluxes: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm is one of the earliest signaling events.
Oxidative Burst: The production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), acts as a secondary messenger molecule. nih.gov
Protein Kinase Cascades: Mitogen-activated protein kinase (MAPK) cascades are activated, which phosphorylate and thereby activate or deactivate target proteins, including transcription factors. scirp.org
These signaling components converge to modulate the activity of transcription factors that control the expression of phytoalexin biosynthetic genes. unt.edu For example, G-protein and MAPK signaling pathways have been shown to alter the expression of genes encoding enzymes like isoflavone reductase, which is involved in the isoflavonoid pathway. scirp.org The intricate cross-talk between these pathways allows the plant to fine-tune its defense response based on the specific nature of the attacking pathogen. nih.gov
Gene Expression Dynamics in Induced Defense Responses
The synthesis of this compound is the result of the coordinated expression of a suite of biosynthetic genes. Following successful signal transduction, transcription factors are activated and bind to specific DNA sequences in the promoters of target genes, leading to increased transcription and subsequent enzyme production. unt.edu
Transcriptomic studies in model legumes like M. truncatula and L. japonicus have provided a detailed view of these genetic dynamics. In response to fungal elicitors, there is a massive and rapid induction of transcripts for genes encoding enzymes of the entire isoflavonoid pathway. pnas.org
| Gene | Enzyme | Role in Pathway | Observed Expression | Reference |
| PAL | Phenylalanine ammonia-lyase | First step of the general phenylpropanoid pathway. | Upregulated by fungal elicitors. researchgate.netnih.gov | researchgate.netnih.gov |
| CHS | Chalcone synthase | First committed step for flavonoid/isoflavonoid biosynthesis. mdpi.com | Upregulated by fungal elicitors. researchgate.netnih.gov | researchgate.netnih.gov |
| IFR | Isoflavone reductase | Catalyzes a key step in the isoflavonoid branch pathway. apsnet.orgresearchgate.net | Upregulated by fungal elicitors and in incompatible bacterial interactions. apsnet.orgresearchgate.net | apsnet.orgresearchgate.net |
| VR | Vestitone reductase | Catalyzes the conversion of vestitone to the precursor of medicarpin. researchgate.net | Upregulated by fungal elicitors. researchgate.net | researchgate.net |
| IFS | Isoflavone synthase | Key enzyme directing metabolic flow into the isoflavonoid pathway. nih.govmdpi.com | Expression elevated by elicitors and nematodes. oup.comoup.com | oup.comoup.com |
The regulation of this pathway is also controlled by specific families of transcription factors. In L. japonicus, several MYB transcription factors have been identified through co-expression network analysis as potential regulators of isoflavonoid metabolism. mdpi.com However, gene expression is not always directly linked to the final product. As seen in some bacterial interactions, transcripts for biosynthetic genes can accumulate without a corresponding increase in the final phytoalexin product, indicating that post-transcriptional and post-translational regulatory mechanisms are also critical control points. apsnet.orgresearchgate.net
Enzymology and Protein Biochemistry of Rac Vestitone Metabolism
Purification and Biochemical Characterization of Key Enzymes
The conversion of isoflavone (B191592) precursors to pterocarpans involves several key enzymes, with Vestitone (B1219705) Reductase (VR) and Isoflavone Reductase (IFR) playing pivotal roles in the direct metabolism of and formation of vestitone. researchgate.netnih.gov Initial studies suggested a single enzyme, "pterocarpan synthase," catalyzed the final step of medicarpin (B1676140) biosynthesis from vestitone. nih.gov However, further research revealed this to be the combined action of two independent enzymes: Vestitone Reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase (DMID). nih.govresearchgate.net
Vestitone Reductase (EC 1.1.1.348) is the penultimate enzyme in the biosynthesis of the phytoalexin medicarpin, catalyzing the NADPH-dependent reduction of the isoflavanone (B1217009) vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). nih.govnih.govresearchgate.netcreative-enzymes.com
Purification and Properties: VR has been successfully purified to homogeneity from alfalfa (Medicago sativa L.) cell suspension cultures using a multi-step procedure, achieving an 1,840-fold purification. nih.govresearchgate.net The purified enzyme presents as a single band on SDS-polyacrylamide gel electrophoresis with an estimated molecular mass of 38 kDa. nih.govresearchgate.net Gel filtration analysis indicates a native molecular mass of approximately 34 kDa, suggesting that VR functions as a monomeric protein. nih.govresearchgate.net The enzyme exhibits optimal activity at a temperature of 30°C and a pH of 6.0. nih.govresearchgate.net
Kinetics and Specificity: A defining characteristic of VR is its strict stereospecificity. The enzyme exclusively catalyzes the reduction of the (3R)-enantiomer of vestitone. nih.govresearchgate.net The (3S)-vestitone isomer is neither a substrate nor an inhibitor of the enzyme's activity. core.ac.uk This high degree of specificity explains why only the (3R)-isomer is further metabolized in the pathway to medicarpin. vulcanchem.com The enzyme requires NADPH as a cofactor for its reductive activity. vulcanchem.com
Detailed kinetic parameters for Vestitone Reductase from alfalfa have been determined, highlighting its efficiency and substrate affinity.
Table 1: Biochemical Properties and Kinetic Parameters of Vestitone Reductase (VR) from Medicago sativa
| Parameter | Value | Source(s) |
|---|---|---|
| Enzyme Commission No. | EC 1.1.1.348 | creative-enzymes.comgenome.jp |
| Reaction | (3R)-vestitone + NADPH + H⁺ → (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol + NADP⁺ | researchgate.netcreative-enzymes.com |
| Molecular Mass (SDS-PAGE) | 38 kDa | nih.govresearchgate.net |
| Molecular Mass (Gel Filtration) | 34 kDa | nih.govresearchgate.net |
| Structure | Monomer | nih.govresearchgate.net |
| Optimal pH | 6.0 | nih.govresearchgate.net |
| Optimal Temperature | 30°C | nih.govresearchgate.net |
| Substrate Kₘ ((3R)-vestitone) | 45 µM | nih.govresearchgate.net |
| Cofactor Kₘ (NADPH) | 12 µM | vulcanchem.com |
| Vₘₐₓ | 82 nmol/min/mg | vulcanchem.com |
| Substrate Specificity | Strict for (3R)-vestitone | nih.govresearchgate.net |
Isoflavone Reductase (IFR) (EC 1.3.1.45) is a key enzyme that operates upstream of Vestitone Reductase. nih.govresearchgate.net It catalyzes the reduction of achiral isoflavones, thereby introducing a critical chiral center into the isoflavonoid (B1168493) skeleton. nih.govnih.gov Specifically, IFR converts 2'-hydroxyformononetin (B191511) into (3R)-vestitone, the direct substrate for VR in the medicarpin pathway. nih.govuniprot.orguniprot.org
Properties and Kinetics: IFR belongs to the family of oxidoreductases that act on the CH-CH group of the donor with NADP+ as the acceptor. wikipedia.org The enzyme purified from various legumes, including alfalfa and chickpea (Cicer arietinum), shows a requirement for NADPH as a cofactor. nih.govuniprot.orgwikipedia.org The protein isolated from alfalfa has a calculated molecular weight of 35.4 kDa based on its cDNA sequence, which aligns with the estimated sizes of IFR proteins from other legumes. nih.gov Like VR, IFR is localized in the cytosol. researchgate.net The enzyme's action is stereospecific, producing the (3R)-isoflavanone intermediate, which is essential for the subsequent steps leading to the synthesis of (-)-medicarpin. nih.gov
Table 2: Biochemical Properties and Reaction of Isoflavone Reductase (IFR)
| Parameter | Value | Source(s) |
|---|---|---|
| Enzyme Commission No. | EC 1.3.1.45 | uniprot.orguniprot.orgwikipedia.org |
| Reaction | (3R)-vestitone + NADP⁺ → 2'-hydroxyformononetin + NADPH + H⁺ | uniprot.orguniprot.org |
| Systematic Name | vestitone:NADP+ oxidoreductase | wikipedia.org |
| Calculated Molecular Weight | 35,400 Da (Medicago sativa) | nih.gov |
| Cofactor | NADPH | wikipedia.orgmdpi.com |
| Product Stereospecificity | (3R)-vestitone | nih.gov |
| Subcellular Localization | Cytosol | researchgate.net |
Vestitone Reductase (VR) Properties and Kinetics
Genetic Manipulation and Functional Characterization of Biosynthetic Enzymes
The genes encoding both Vestitone Reductase and Isoflavone Reductase have been cloned and characterized, primarily from alfalfa, providing tools for studying and manipulating the pterocarpan (B192222) biosynthetic pathway. nih.govnih.gov
The cloning of the VR gene was achieved by using the internal amino acid sequence of the purified protein to design corresponding probes. nih.gov A 1245-bp cDNA clone was identified that, when expressed in Escherichia coli, produced a protein with the same strict substrate stereospecificity for (3R)-vestitone as the native enzyme from alfalfa. The calculated molecular weight from the cloned sequence (35,918 Da) was consistent with the purified protein's size. nih.gov
Similarly, a 1.18 kb cDNA for IFR was isolated from alfalfa. nih.gov Its expression in E. coli confirmed its function, as the recombinant enzyme stereospecifically converted 2'-hydroxyformononetin to (3R)-vestitone. nih.gov
Functional characterization studies using these clones have revealed key aspects of their regulation. In alfalfa cell suspension cultures, the addition of a yeast elicitor leads to a rapid and significant increase in the transcript levels for both VR and IFR. nih.govnih.gov This increase in mRNA precedes the rise in enzyme activity and the subsequent accumulation of medicarpin, demonstrating that the pathway is regulated at the transcriptional level. nih.govnih.govscispace.com In healthy alfalfa plants, transcripts for both enzymes are found at the highest levels in roots and root nodules, tissues known to synthesize medicarpin and its conjugates, while being largely absent from healthy leaves. nih.govresearchgate.net However, upon fungal infection, both VR and IFR proteins are rapidly synthesized in leaves, accumulating in cells surrounding the infection site. researchgate.net
Structure-Function Relationships of Enzymes in the rac-Vestitone Pathway
The three-dimensional structures of enzymes in the this compound pathway provide critical insights into their catalytic mechanisms and substrate specificities.
The crystal structure of Vestitone Reductase from alfalfa has been determined at a high resolution of 1.4 Å. nih.gov This structural analysis revealed that VR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govacs.org The protein consists of a classic N-terminal Rossmann fold domain, which is characteristic of dinucleotide-binding enzymes, and a smaller C-terminal domain. nih.gov The binding sites for the NADPH cofactor and the (3R)-vestitone substrate are located in a large cleft formed between these two domains. nih.gov
The structure identified a catalytic triad (B1167595) of amino acid residues—Ser129, Tyr164, and Lys168—which are essential for the enzyme's catalytic activity. nih.gov Molecular docking studies have provided a structural explanation for the enzyme's strict stereospecificity. These models show that (3R)-vestitone fits favorably into the active site, forming productive interactions with the NADPH cofactor and the catalytic triad. In contrast, the (3S)-isomer does not dock in a way that allows for efficient catalysis, thus explaining why it is not a substrate. nih.gov
Advanced Synthetic Strategies for Research and Analog Development
Chemoenzymatic Synthesis of rac-Vestitone and Analogues
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. While a fully chemoenzymatic synthesis of this compound from simple precursors is not extensively documented in a single procedure, a plausible and effective strategy involves the chemical synthesis of an advanced precursor followed by a key enzymatic reduction step.
A key enzyme in the biosynthesis of vestitone (B1219705) is Isoflavone (B191592) Reductase (IFR), which catalyzes the reduction of 2'-hydroxyisoflavones. researchgate.netvulcanchem.com A chemoenzymatic approach can leverage this biocatalyst. The synthesis can commence with the chemical preparation of the isoflavone precursor, 2'-hydroxyformononetin (B191511). This can be achieved through established methods for isoflavone synthesis, such as the oxidative rearrangement of a corresponding chalcone (B49325). rsc.org
Once 2'-hydroxyformononetin is synthesized, the crucial reduction of the C2-C3 double bond can be performed enzymatically using Isoflavone Reductase (IFR). This enzyme stereospecifically reduces the isoflavone to produce (3R)-vestitone. researchgate.netvulcanchem.com To obtain the racemic mixture, the resulting (3R)-vestitone can be subjected to racemization under basic conditions (e.g., pH 9.0 at 37°C), yielding this compound. vulcanchem.com
This approach allows for the synthesis of various analogues by modifying the structure of the chemically synthesized isoflavone precursor. By introducing different substituents on the A- or B-rings of the chalcone starting material, a library of 2'-hydroxyisoflavone analogues can be generated. Subsequent enzymatic reduction using IFR would then provide a range of (3R)-isoflavanone analogues, which can be used for further studies or racemized to their corresponding racemic mixtures. The use of enzymes in the final steps ensures high selectivity and milder reaction conditions compared to purely chemical reductions. nih.gov
Table 1: Key Enzymes in Vestitone Biosynthesis and their Properties
| Enzyme | Abbreviation | Function | Substrate | Product | Stereospecificity |
| Isoflavone Reductase | IFR | Reduction of C2-C3 double bond | 2'-hydroxyformononetin | (3R)-vestitone | High |
| Vestitone Reductase | VR | Reduction of C4-carbonyl group | (3R)-vestitone | 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) | Strict for (3R)-enantiomer |
Data sourced from multiple studies. researchgate.netvulcanchem.comresearchgate.net
Biomimetic Approaches to Isoflavanone (B1217009) Synthesis
Biomimetic synthesis seeks to mimic the natural biosynthetic pathways to construct complex molecules. The biosynthesis of isoflavonoids, including isoflavanones like vestitone, is believed to proceed through the oxidative rearrangement of a flavanone (B1672756) or chalcone precursor. rsc.orgrsc.org Synthetic chemists have developed methods that imitate this key transformation.
A common biomimetic strategy for the synthesis of isoflavones, the direct precursors to isoflavanones, involves the 1,2-aryl migration of a chalcone derivative. rsc.orgresearchgate.net This rearrangement can be induced using various reagents, with thallium(III) nitrate (B79036) (TTN) being a classic example, although less environmentally friendly. researchgate.net More recent developments have focused on the use of hypervalent iodine reagents to effect this transformation, offering a greener alternative. rsc.org
The general biomimetic approach to an isoflavanone like vestitone would involve:
Synthesis of a Chalcone Precursor: A substituted 2'-hydroxychalcone (B22705) is synthesized via a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde.
Oxidative Rearrangement: The chalcone is subjected to oxidative rearrangement to yield the corresponding isoflavone (e.g., 2'-hydroxyformononetin). This step mimics the action of the isoflavone synthase enzyme complex. rsc.orgrsc.org
Reduction to Isoflavanone: The resulting isoflavone is then reduced to the isoflavanone. This can be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), which typically yields the racemic product. nih.gov
This biomimetic route is versatile and allows for the preparation of a wide array of isoflavanone analogues by simply varying the substitution patterns of the initial chalcone building blocks. researchgate.net For instance, a biomimetic synthesis of novel cyclic diarylpropanes, which share structural similarities with isoflavonoids, has been accomplished in four steps, highlighting the power of this strategy. researchgate.net
Stereoselective Synthesis of Individual Enantiomers
The development of methods for the stereoselective synthesis of the individual enantiomers of vestitone is of high importance, as different biological activities are often associated with each enantiomer. Several powerful asymmetric synthetic strategies have been developed for isoflavanones.
Asymmetric Transfer Hydrogenation (ATH): One effective method is the asymmetric transfer hydrogenation (ATH) of isoflavones. researchgate.net This approach can directly provide enantiomerically enriched isoflavan-4-ols, which can then be oxidized to the desired isoflavanones. A notable study demonstrated a one-pot transformation of isoflavones to pterocarpans that proceeds through an ATH cascade. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of related natural products like (-)-vestitol. The ATH of a 2'-hydroxyisoflavone using a chiral ruthenium catalyst can generate the corresponding isoflavan-4-ol with excellent enantioselectivity (>99% ee). researchgate.net Subsequent oxidation, for example using a Dess-Martin periodinane, would yield the chiral isoflavanone.
Palladium-Catalyzed Asymmetric Protonation: A modular and highly enantioselective route to isoflavanones involves a palladium-catalyzed decarboxylative asymmetric protonation. researchgate.net This multi-step synthesis creates the tertiary α-aryl carbonyl stereocenter with high control. The key step is the protonation of a palladium enolate, generated from an α-aryl-β-ketoallyl ester, using a chiral ligand. This method has been shown to produce isoflavanones with excellent enantioselectivities, ranging from 76–97% ee. researchgate.net A fascinating aspect of this chemistry is the ability to achieve "enantiodivergent" synthesis, where the use of the same chiral ligand but a different achiral proton source can lead to the opposite enantiomer of the product. researchgate.net
Chiral Auxiliary-Based Synthesis: Another established approach employs chiral auxiliaries to control the stereochemistry. For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary to prepare isoflavanones in a stereocontrolled manner. mdpi.com This synthetic pathway allows for the construction of the isoflavanone skeleton with a high degree of enantiomeric purity. mdpi.com
Table 2: Comparison of Stereoselective Synthesis Methods for Isoflavanones
| Method | Key Reagents/Catalyst | Typical Enantiomeric Excess (ee) | Key Advantages |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru-complex, H-source (e.g., formic acid) | >99% | High enantioselectivity, one-pot potential |
| Pd-Catalyzed Asymmetric Protonation | Pd-catalyst, chiral ligand, proton source | 76-97% | Modular, enantiodivergent capability |
| Chiral Auxiliary | e.g., (S,S)-(+)-pseudoephedrine | High | Established methodology, good control |
Data compiled from various research articles. researchgate.netresearchgate.netmdpi.com
Genomic and Transcriptomic Research on Rac Vestitone Pathways
Identification and Cloning of Genes Involved in rac-Vestitone Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process, and the identification and cloning of the genes encoding these enzymes are fundamental to understanding its regulation. Key enzymes in the pathway leading to vestitone (B1219705) include isoflavone (B191592) synthase (IFS), isoflavone 2'-hydroxylase (I2'H), and isoflavone reductase (IFR). biorxiv.orgnih.gov In species that produce the phytoalexin medicarpin (B1676140), IFR catalyzes the reduction of 2'-hydroxyformononetin (B191511) to (3R)-vestitone. nih.gov Subsequently, vestitone reductase (VR) is involved in the conversion of vestitone. genome.jpmdpi.com
Researchers have successfully isolated and characterized these genes from various legume species. For instance, in Lotus japonicus, genes for the enzymes involved in vestitol (B31614) biosynthesis, a downstream product of vestitone, have been identified through PCR-based screening of genomic libraries. nih.gov These include genes for IFS, I2'H, and IFR. nih.gov Similarly, in Medicago sativa (alfalfa), the cloning and functional characterization of vestitone reductase were crucial in elucidating the final steps of medicarpin biosynthesis. genome.jp
The identification process often relies on sequence similarity to known genes from other plants, analysis of exon/intron structures, and phylogenetic relationships. nih.gov Functional validation is then typically achieved through heterologous expression of the cloned genes in systems like yeast or E. coli and subsequent in vitro enzyme assays. nih.gov
Table 1: Key Genes in this compound Biosynthesis
| Gene | Enzyme Name | Function in Pathway | Plant Species of Identification/Cloning |
| IFS | Isoflavone synthase | Converts flavanones to isoflavones, the entry point into isoflavonoid (B1168493) biosynthesis. | Lotus japonicus, Glycine max, Medicago truncatula biorxiv.orgnih.govnih.gov |
| I2'H | Isoflavone 2'-hydroxylase | Hydroxylates the isoflavone B-ring at the 2' position. | Lotus japonicus, Glycyrrhiza echinata nih.govnih.gov |
| IFR | Isoflavone reductase | Reduces 2'-hydroxyformononetin to (3R)-vestitone. nih.gov | Medicago sativa, Cicer arietinum, Pisum sativum, Glycine max biorxiv.org |
| VR | Vestitone reductase | Catalyzes the conversion of vestitone. genome.jpmdpi.comresearchgate.net | Medicago sativa, Callerya speciosa genome.jpmdpi.com |
Transcriptome Profiling Under Inductive Conditions
Transcriptome analysis, particularly through techniques like RNA sequencing (RNA-Seq), has been instrumental in studying the regulation of this compound biosynthesis. This approach allows for a global view of gene expression changes under specific conditions, such as pathogen attack or elicitor treatment, which are known to induce phytoalexin production.
Studies in model legumes like Medicago truncatula and Lotus japonicus have shown that the expression of genes involved in isoflavonoid biosynthesis is massively and rapidly induced upon treatment with elicitors like yeast extract or methyl jasmonate. researchgate.netoup.com For example, in M. truncatula cell cultures, elicitation leads to significant transcriptional reprogramming, with the induction of genes for nearly all known enzymes of the isoflavonoid pathway. oup.com Similarly, in L. japonicus, treatment with glutathione (B108866) or infection with symbiotic bacteria leads to the coordinated upregulation of genes in the vestitol pathway. researchgate.netencyclopedia.pub
These transcriptomic studies have revealed that the induction of isoflavonoid biosynthesis is a highly coordinated process. It often involves the upregulation of genes in the core phenylpropanoid pathway, which provides the necessary precursors, as well as the specific genes of the isoflavonoid branch. mdpi.com Furthermore, these analyses have helped identify transcription factors, such as those from the MYB and bHLH families, that likely act as key regulators of the entire pathway. mdpi.comresearchgate.netmdpi.com For instance, in Trifolium pratense, specific MYB and bHLH transcription factors were found to be enriched and co-expressed with isoflavonoid biosynthetic genes in high-isoflavone accessions. mdpi.com
Genetic Mapping of Quantitative Trait Loci (QTLs) for Isoflavonoid Accumulation
The accumulation of isoflavonoids, including this compound and its derivatives, is a quantitative trait, meaning it is controlled by multiple genes and influenced by the environment. nih.govresearchgate.net Quantitative Trait Locus (QTL) mapping is a powerful statistical method used to identify the genomic regions that harbor genes associated with variation in these complex traits. nih.govmdpi.comwur.nlncsu.edu
In soybean (Glycine max), numerous QTLs associated with the content of various isoflavonoids have been identified. researchgate.netnih.govresearchgate.net These studies typically involve crossing two parental lines with contrasting isoflavonoid levels to generate a mapping population, such as recombinant inbred lines (RILs). researchgate.netnih.gov By genotyping these lines with molecular markers (e.g., SNPs) and measuring their isoflavonoid content, researchers can pinpoint specific chromosomal regions (QTLs) that contribute to the observed phenotypic variation. nih.govresearchgate.net
For example, a study using a RIL population in soybean identified 22 QTLs related to the content of daidzin, genistin, glycitin, and total isoflavones. researchgate.net Further analysis of the genes within these QTL regions can lead to the identification of candidate genes responsible for the trait variation. researchgate.netnih.gov These candidate genes may encode biosynthetic enzymes, transporters, or regulatory proteins. nih.govfrontiersin.org The identification of these QTLs and candidate genes is crucial for marker-assisted selection in breeding programs aimed at developing soybean varieties with enhanced isoflavonoid content. researchgate.net
Comparative Genomics of this compound Producing Plant Species
Comparative genomics provides valuable insights into the evolution of the this compound biosynthetic pathway by comparing the genomes of different plant species. mdpi.com Isoflavonoids are predominantly found in the Papilionoideae subfamily of legumes, suggesting a common evolutionary origin for this pathway. biorxiv.orgnih.gov
Comparative analyses between model legumes like Medicago truncatula and Lotus japonicus, as well as with crop species like soybean, have revealed both conservation and divergence in the genes and gene families involved in isoflavonoid biosynthesis. encyclopedia.pubfrontiersin.orgnih.gov For instance, while the core enzymatic steps are conserved, the number of gene copies for enzymes like chalcone (B49325) synthase (CHS) and isoflavone reductase (IFR) can vary significantly between species, often due to gene duplication events. biorxiv.orgencyclopedia.pub These duplications are thought to be a major driving force in the evolution of specialized metabolic pathways. biorxiv.org
Studies comparing legume genomes with those of non-leguminous plants, such as Arabidopsis thaliana, highlight the legume-specific nature of key genes like isoflavone synthase (IFS). frontiersin.org Comparative genomics has also shown that genes for the isoflavonoid pathway are often clustered together on chromosomes, forming biosynthetic gene clusters. This genomic organization may facilitate the co-regulation of these genes. oup.com By examining the synteny (conservation of gene order) between different legume genomes, researchers can trace the evolutionary history of these pathways and transfer knowledge from model species to agriculturally important crops. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Complex Regulatory Networks
The production of rac-vestitone is tightly controlled by a sophisticated network of regulatory elements, primarily transcription factors (TFs), which respond to various developmental and environmental cues, including pathogen attack. Future research must aim to comprehensively map these regulatory circuits.
A primary focus will be on the detailed characterization of transcription factors from the MYB, bHLH, and WRKY families that have been implicated in the regulation of isoflavonoid (B1168493) biosynthesis. frontiersin.orgmdpi.commdpi.comfrontiersin.org While some regulators have been identified, their specific roles in controlling the genes responsible for this compound synthesis, namely isoflavone (B191592) reductase (IFR) and vestitone (B1219705) reductase (VR), require further investigation. frontiersin.orgresearchgate.netmdpi.com For instance, studies have shown that overexpression of certain MYB TFs can enhance the expression of genes in the isoflavonoid pathway, but the direct impact on the flux towards this compound is not always clear. mdpi.com Future studies should employ techniques such as yeast one-hybrid (Y1H) and chromatin immunoprecipitation sequencing (ChIP-seq) to identify the precise binding sites of these TFs on the promoters of IFR and VR genes.
Furthermore, the interplay between different TF families, such as the formation of MYB-bHLH-WD40 (MBW) complexes, is known to be crucial for regulating flavonoid biosynthesis. mdpi.com Investigating how these complexes assemble and modulate the expression of this compound-related genes will be a key area of research. Understanding these complex interactions will be essential for predicting how the plant orchestrates the production of this compound in response to specific stresses.
Application of Systems Biology and Omics Technologies in Pathway Discovery
Systems biology, through the integration of multiple "omics" datasets, offers a powerful lens to study the dynamic nature of this compound biosynthesis within the broader metabolic network of the plant. wikipathways.orgapsnet.org Future research will increasingly rely on these approaches to move beyond a linear view of the pathway and appreciate its systemic context.
Transcriptomics and metabolomics are particularly potent when used in combination. nih.govnih.gov Studies on Medicago truncatula cell cultures treated with elicitors have demonstrated significant changes in the metabolome, including the accumulation of vestitone and its downstream product, medicarpin (B1676140). nih.gov By correlating these metabolite profiles with genome-wide transcriptomic data, researchers can identify novel genes and regulatory elements that respond to specific stimuli. For example, such analyses can reveal not only the upregulation of known biosynthetic genes like IFR and VR but also co-expressed genes that may be involved in transport, storage, or further modification of this compound. nih.govmdpi.com
Co-expression network analysis is a valuable tool within systems biology for identifying functionally related genes. wikipathways.orgbiorxiv.orgnih.gov By analyzing large-scale transcriptomic datasets, it is possible to build networks where genes with similar expression patterns are linked. wikipathways.orgnih.gov Placing IFR and VR within these networks can help to identify novel candidate genes involved in this compound biosynthesis or its regulation. mdpi.combiorxiv.org This approach has the potential to uncover previously unknown players in the pathway, providing new targets for metabolic engineering.
The table below summarizes key enzymes and transcription factors central to the future study of this compound biosynthesis, highlighting the research focus for each.
| Molecule Type | Name | Function/Role in this compound Biosynthesis | Future Research Focus |
| Enzyme | Isoflavone Reductase (IFR) | Catalyzes the reduction of 2'-hydroxyformononetin (B191511) to (3R)-vestitone. researchgate.netresearchgate.netcore.ac.uk | Characterization of promoter elements and interacting transcription factors; structural analysis to enable targeted engineering. |
| Enzyme | Vestitone Reductase (VR) | Catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049). researchgate.netmdpi.comresearchgate.net | Investigation of its stereospecificity and the regulatory mechanisms governing its expression in response to pathogens. |
| Transcription Factor Family | MYB | Key regulators of phenylpropanoid and isoflavonoid biosynthesis. frontiersin.orgmdpi.commdpi.com | Identification of specific MYB factors that directly bind to and activate the promoters of IFR and VR. |
| Transcription Factor Family | bHLH | Often form complexes with MYB factors to regulate flavonoid pathways. mdpi.commdpi.comfrontiersin.org | Elucidation of the specific bHLH partners for MYB factors in the regulation of this compound synthesis. |
| Transcription Factor Family | WRKY | Implicated in plant defense responses and the regulation of secondary metabolite pathways. mdpi.com | Determining the role of WRKY TFs in the signaling cascade that leads to the induction of this compound biosynthesis. |
Engineering Plant Resistance through Targeted Modulation of this compound Biosynthesis
A major goal of understanding this compound biosynthesis is to leverage this knowledge for the development of crops with enhanced disease resistance. nih.gov Since this compound is a direct precursor to potent phytoalexins, modulating its production can have a significant impact on a plant's ability to fend off pathogens.
Future research in this area will focus on several key strategies. One approach is the overexpression of key biosynthetic genes . For instance, increasing the expression of IFR could potentially boost the production of this compound and, consequently, its derivatives. apsnet.org Studies have already shown that manipulating genes in the isoflavonoid pathway can enhance resistance. For example, the overexpression of isoflavone 7-O-methyltransferase in alfalfa led to increased accumulation of formononetin (B1673546) and medicarpin, resulting in enhanced resistance to Phoma medicaginis. nih.govmdpi.com Similar strategies targeting the enzymes directly flanking this compound could yield even more targeted results.
Another promising avenue is the engineering of regulatory factors . Instead of manipulating individual biosynthetic genes, overexpressing a key transcription factor that controls the entire branch of the pathway leading to this compound could provide a more robust and coordinated response. mdpi.com Identifying the master regulatory TFs through the approaches outlined in section 9.1 will be critical for the success of this strategy.
Furthermore, synthetic biology approaches offer exciting possibilities. By assembling biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae, researchers can optimize the production of specific compounds. manuscriptedit.com Such systems can be used to test the efficiency of different enzyme variants and combinations, providing valuable insights for engineering the pathway in plants. A recent study successfully achieved the heterologous biosynthesis of medicarpin in yeast, a process that inherently involves the production of this compound. manuscriptedit.com This provides a powerful platform for studying the kinetics and potential bottlenecks in the conversion of this compound to its final products.
The table below presents research findings on the genetic manipulation of the isoflavonoid pathway, with a focus on the implications for this compound and phytoalexin production.
| Engineered Gene/Organism | Research Finding | Implication for this compound Biosynthesis and Plant Resistance | Reference(s) |
| Isoflavone 7-O-methyltransferase (IOMT) in Medicago sativa (alfalfa) | Overexpression led to increased levels of formononetin and medicarpin, and enhanced resistance to Phoma medicaginis. | Demonstrates that upregulating a key enzyme in the pathway can increase the flux towards phytoalexins derived from this compound, thereby improving disease resistance. | nih.govnih.govmdpi.com |
| Isoflavone synthase (IFS) from soybean in rice | Transgenic rice expressing GmIFS1 showed enhanced resistance to the blast fungus Magnaporthe oryzae. | Introducing the capacity to produce isoflavones, the precursors to this compound, into a non-legume can confer disease resistance. | apsnet.org |
| Medicarpin biosynthetic pathway in Saccharomyces cerevisiae | Heterologous expression of genes including VR and pterocarpan (B192222) synthase (PTS) enabled the production of medicarpin from liquiritigenin (B1674857). | Provides a synthetic biology platform to study and optimize the enzymatic steps involving this compound, facilitating future plant engineering efforts. | manuscriptedit.com |
By pursuing these future research directions, the scientific community can move towards a more complete understanding of this compound's role in plant biology and harness its potential to create a more sustainable and resilient agricultural future.
Q & A
Q. How can this compound’s structure-activity relationships (SAR) be contextualized within existing medicinal chemistry paradigms?
- Methodological Answer : Compare key pharmacophores (e.g., hydroxyl groups, aromatic rings) to analogous flavonoids using molecular docking or QSAR models. Cite established frameworks like Lipinski’s Rule of Five to evaluate drug-likeness. Discuss deviations from expected activity in the context of stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
